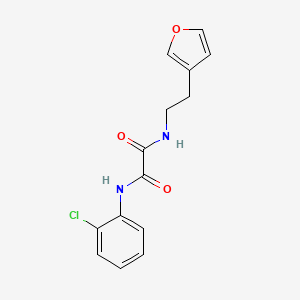
6-((Tetrahydrofuran-3-yl)oxy)nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-((Tetrahydrofuran-3-yl)oxy)nicotinamide is a chemical compound with the molecular formula C10H12N2O3 . It contains a total of 28 bonds, including 16 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 primary amide (aromatic), 1 ether (aliphatic), 1 ether (aromatic), 1 Oxolane, and 1 Pyridine .
Molecular Structure Analysis
The molecular structure of this compound consists of 27 atoms, including 12 Hydrogen atoms, 10 Carbon atoms, 2 Nitrogen atoms, and 3 Oxygen atoms . The molecule contains a total of 28 bonds, including 16 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 primary amide (aromatic), 1 ether (aliphatic), 1 ether (aromatic), 1 Oxolane, and 1 Pyridine .Physical And Chemical Properties Analysis
The physical form of this compound is solid . The compound has a molecular weight of 209.2 .Aplicaciones Científicas De Investigación
Inhibition of Microsomal Mixed-Function Oxidase Activity Nicotinamide, a component related to 6-((Tetrahydrofuran-3-yl)oxy)nicotinamide, has been found to inhibit the metabolism of substrates in hepatic microsomal mixed-function oxidase systems. This inhibition plays a role in the study of oxidative metabolism, important in pharmacology and toxicology (Schenkman, Ball, & Estabrook, 1967).
Antimicrobial Properties Derivatives of nicotinic acid, closely related to this compound, have shown antimicrobial effects against various bacteria and fungal species. These compounds have potential applications in developing new antimicrobial agents (Patel & Shaikh, 2010).
Cellular Energy Metabolism and Disease Modulation Nicotinamide influences cellular energy metabolism, affecting cellular survival and death. This aspect is crucial in disorders like diabetes, immune system dysfunctions, and aging-related diseases (Maiese, Chong, Hou, & Shang, 2009).
NCX Inhibitors in Cardiac Protection The study of nicotinamide derivatives in inhibiting sodium-calcium exchangers (NCX) is vital for cardiac protection, particularly in preventing reperfusion arrhythmias and myocardial necrosis (Kuramochi et al., 2005).
Drosophila Nicotinic Receptor Probes 6-Substituted nicotinamides, including this compound, are utilized in probing the Drosophila neonicotinoid-nicotinic acetylcholine receptor interaction, contributing to neurological research (Zhang, Tomizawa, & Casida, 2004).
Fluorescent Analogs for Biochemical Analysis The creation of fluorescent analogs of nicotinamide adenine dinucleotide, related to this compound, allows for enhanced biochemical analysis, particularly in enzymatic reactions and studies of coenzymes (Barrio, Secrist, & Leonard, 1972).
Sirtuin 2 Inhibitors in Parkinson's Disease Derivatives of this compound have shown promising activity as Sirtuin 2 inhibitors, potentially relevant in the treatment of Parkinson's disease (Ai et al., 2016).
NMR Hyperpolarization for Molecular Imaging The synthesis and applications of nicotinamide derivatives, including this compound, in NMR hyperpolarization, facilitates the advancement of molecular imaging, particularly in the study of metabolic processes (Shchepin et al., 2016).
Propiedades
IUPAC Name |
6-(oxolan-3-yloxy)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3/c11-10(13)7-1-2-9(12-5-7)15-8-3-4-14-6-8/h1-2,5,8H,3-4,6H2,(H2,11,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHIRMWBLOUDALJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OC2=NC=C(C=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-methyl-6-oxo-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2453507.png)
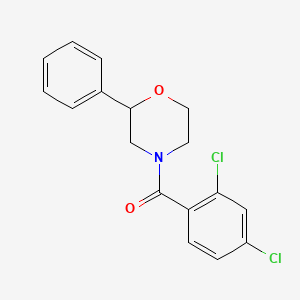
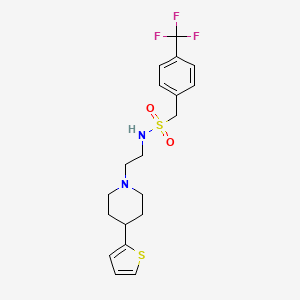
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)acrylonitrile](/img/structure/B2453513.png)

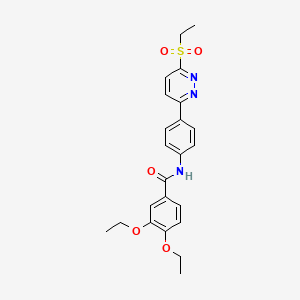
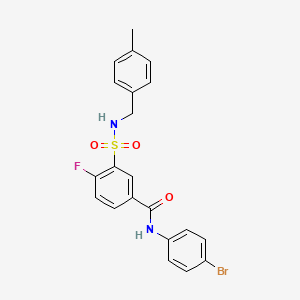
![N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2453517.png)
![N-[(1,3-Dimethylpyrazolo[3,4-b]pyridin-5-yl)methyl]prop-2-enamide](/img/structure/B2453518.png)
![(E)-2-amino-1-((furan-2-ylmethylene)amino)-N-hexyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2453521.png)


